An In-depth Technical Guide to the Chemical Properties of N-Desmethyldanofloxacin
An In-depth Technical Guide to the Chemical Properties of N-Desmethyldanofloxacin
Introduction: The Significance of a Primary Metabolite
N-Desmethyldanofloxacin is the principal active metabolite of danofloxacin, a synthetic fluoroquinolone antibiotic developed exclusively for veterinary use.[1] As the parent compound, danofloxacin, exerts its therapeutic effects against a range of gram-negative bacteria, understanding the chemical and biological profile of its major metabolite is of paramount importance for several reasons.[2] In drug development and regulatory science, the characterization of major metabolites is critical for a complete understanding of a drug's overall activity, potential for toxicity, and pharmacokinetic profile.[3][4] This is particularly true for N-Desmethyldanofloxacin, which has been noted to exhibit approximately ten times the arthrotoxic potential in immature dogs compared to its parent compound, danofloxacin.[1]
This guide provides a comprehensive overview of the chemical properties of N-Desmethyldanofloxacin, intended for researchers, scientists, and professionals in drug development and veterinary medicine. It will delve into its physicochemical characteristics, spectroscopic profile, and analytical methodologies, providing a foundational understanding for further research and application.
Physicochemical and Structural Properties
N-Desmethyldanofloxacin is structurally differentiated from its parent compound by the absence of a methyl group on the diazabicyclo[2.2.1]heptane ring system. This seemingly minor structural change results in a distinct physicochemical profile.[5]
Core Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | 1-cyclopropyl-7-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid | [5] |
| Molecular Formula | C₁₈H₁₈FN₃O₃ | [5] |
| Molecular Weight | 343.4 g/mol | [5] |
| CAS Number | 108461-04-7 | [5] |
Solubility and Ionization
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Aqueous Solubility : Expected to be low in neutral water but will increase significantly in both acidic (due to protonation of the amine) and basic (due to deprotonation of the carboxylic acid) conditions.
-
Organic Solvents : Fluoroquinolones are generally soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6][7][8][9] They typically show slight solubility in alcohols like ethanol and methanol, and are poorly soluble in non-polar solvents.
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pKa : No experimental pKa values for N-Desmethyldanofloxacin have been published. However, for the parent compound danofloxacin, the pKa of the carboxylic acid group is approximately 6, and the pKa of the piperazine ring's nitrogen is around 8.5. It can be reasonably inferred that N-Desmethyldanofloxacin possesses similar ionization constants.
Metabolic Pathway: Formation from Danofloxacin
N-Desmethyldanofloxacin is formed in the liver via N-demethylation of danofloxacin. This metabolic transformation is a common Phase I reaction for many xenobiotics and is primarily catalyzed by the cytochrome P450 (CYP) family of enzymes.[10]
Spectroscopic Characterization
Unequivocal identification of N-Desmethyldanofloxacin requires a combination of spectroscopic techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance.
Mass Spectrometry (MS)
In electrospray ionization mass spectrometry (ESI-MS) under positive ion mode, N-Desmethyldanofloxacin will readily form a protonated molecule [M+H]⁺ at an m/z of approximately 344.14. Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. While a specific fragmentation spectrum is not published, the fragmentation pattern can be predicted based on the known behavior of fluoroquinolones.
Predicted MS/MS Fragmentation:
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Loss of Water (-18 Da): A common fragmentation for molecules with carboxylic acid groups.
-
Loss of Carbon Dioxide (-44 Da): Decarboxylation of the quinolone core is a characteristic fragmentation pathway.
-
Cleavage of the Diazabicycloheptane Ring: Complex fragmentation of this ring system provides specific daughter ions for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for N-Desmethyldanofloxacin are not available in peer-reviewed literature. However, the expected chemical shifts can be inferred by comparing the known spectra of danofloxacin and other N-desmethyl fluoroquinolone analogs. The most significant difference in the ¹H NMR spectrum compared to danofloxacin would be the absence of the N-methyl singlet, which typically appears around 2.2-2.5 ppm. In its place, a signal for the N-H proton would be observed, the chemical shift of which would be dependent on the solvent and concentration.
Analytical Methodology: A Validated HPLC Protocol
The quantification of N-Desmethyldanofloxacin, often in conjunction with its parent drug, is essential for pharmacokinetic studies and residue analysis in edible tissues. The following protocol is based on a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.[11]
Principle
This method relies on the separation of N-Desmethyldanofloxacin and danofloxacin from biological matrix components using reversed-phase chromatography. The native fluorescence of the fluoroquinolone core allows for sensitive and selective detection.
Instrumentation and Reagents
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HPLC System: With a fluorescence detector.
-
Analytical Column: Inertsil C8 (5 µm, 100 Å), 250 x 4.6 mm I.D., or equivalent.
-
Mobile Phase: 0.05 M Phosphate Buffer (pH 3.5) and Acetonitrile (88:12 v/v).
-
Fluorescence Detector Settings: Excitation at 280 nm, Emission at 440 nm.
-
Extraction Solution: Methanol-perchloric-phosphoric acid solution.
-
Analytical Standards: N-Desmethyldanofloxacin and Danofloxacin of known purity.
Step-by-Step Protocol
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Sample Preparation (Tissue):
-
Homogenize a known weight of the tissue sample.
-
Add a specific volume of the extraction solution to the homogenized tissue.
-
Vortex vigorously for 2-3 minutes to ensure complete extraction of the analytes.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the tissue debris.
-
Carefully collect the supernatant for analysis.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known volume (e.g., 20 µL) of the prepared sample supernatant.
-
Run the chromatographic separation under isocratic conditions with the specified mobile phase.
-
Monitor the eluent with the fluorescence detector set to the specified wavelengths.
-
-
Quantification:
-
Prepare a calibration curve using analytical standards of N-Desmethyldanofloxacin in a matrix matching the samples.
-
Identify the peak corresponding to N-Desmethyldanofloxacin based on its retention time compared to the standard.
-
Integrate the peak area and calculate the concentration in the sample using the calibration curve.
-
Biological Context and Stability
Mechanism of Action
As a member of the fluoroquinolone class, N-Desmethyldanofloxacin is presumed to exert its antibacterial effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme-DNA conjugate, fluoroquinolones block the re-ligation of the cleaved DNA strands, leading to lethal double-strand breaks.
Stability Profile
The stability of N-Desmethyldanofloxacin is a critical consideration for its handling as an analytical standard and for understanding its persistence as a residue.
-
pH Stability: Fluoroquinolones can degrade under strongly acidic or alkaline conditions, though they are generally stable around neutral pH.
-
Photostability: A known characteristic of the quinolone class is susceptibility to photodegradation. Exposure to UV light can lead to the formation of various degradation products, which may possess altered biological activity or toxicity. Therefore, solutions of N-Desmethyldanofloxacin should be protected from light.
Conclusion
N-Desmethyldanofloxacin is a biologically significant metabolite of the veterinary antibiotic danofloxacin. Its chemical properties, largely governed by the core fluoroquinolone structure, dictate its solubility, analytical behavior, and biological activity. While specific experimental data on some of its properties remain to be published, a robust understanding can be built upon the well-characterized nature of the fluoroquinolone class. The analytical methods outlined in this guide provide a solid foundation for its accurate quantification, which is essential for pharmacokinetic modeling, residue monitoring, and ensuring food safety. Further research into its specific antibacterial potency and enzymatic inhibition would provide a more complete picture of its contribution to the overall therapeutic and toxicological profile of its parent drug.
References
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Schneider, R. P., Ericson, J. F., Lynch, M. J., & Fouda, H. G. (1993). Confirmation of danofloxacin residues in chicken and cattle liver by microbore high-performance liquid chromatography electrospray ionization tandem mass spectrometry. Biological Mass Spectrometry, 22(10), 595–599. Available at: [Link]
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Hamed, M. M., El-Kholy, H. M., El-K... (2014). Pharmacokinetics of danofloxacin and N-desmethyldanofloxacin in adult horses and their concentration in synovial fluid. Journal of Veterinary Pharmacology and Therapeutics, 38(3), 256-63. Available at: [Link]
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Schneider, R. P., & Lynch, M. J. (1993). Simultaneous determination of danofloxacin and N-desmethyldanofloxacin in cattle and chicken edible tissues by liquid chromatography with fluorescence detection. Journal of AOAC International, 76(5), 1135-1140. Available at: [Link]
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Yazar, E., Elmas, M., & Tras, B. (2021). Pharmacokinetic Behavior and Pharmacokinetic/Pharmacodynamic Integration of Danofloxacin Following Single or Co-Administration with Meloxicam in Healthy Lambs and Lambs with Respiratory Infections. Animals, 11(11), 3073. Available at: [Link]
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